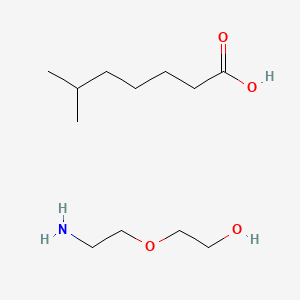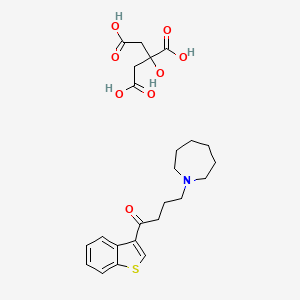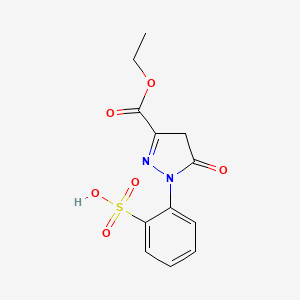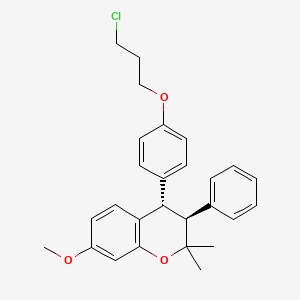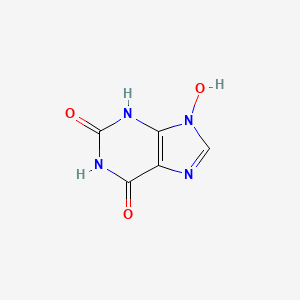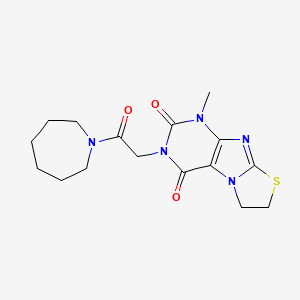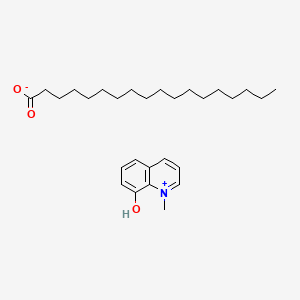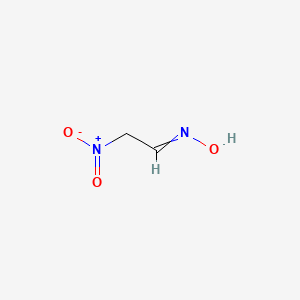
2-Nitroacetaldehyde oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nitroacetaldehyde oxime is an organic compound characterized by the presence of both a nitro group (-NO2) and an oxime group (-C=N-OH) attached to an acetaldehyde backbone
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
2-Nitroacetaldehyd-oxim kann durch verschiedene Methoden synthetisiert werden. Ein üblicher Ansatz beinhaltet die Reaktion von 2-Nitroacetaldehyd mit Hydroxylaminhydrochlorid in Gegenwart einer Base. Die Reaktion verläuft typischerweise unter milden Bedingungen, wobei die Base die Bildung der Oximgruppe erleichtert.
Industrielle Produktionsmethoden
Die industrielle Produktion von 2-Nitroacetaldehyd-oxim kann ähnliche Synthesewege, jedoch in größerem Maßstab, beinhalten. Der Prozess erfordert die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten. Dazu gehört möglicherweise die Steuerung der Temperatur, des pH-Werts und der Konzentration der Reaktanten.
Analyse Chemischer Reaktionen
Reaktionstypen
2-Nitroacetaldehyd-oxim durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Oximgruppe kann zu Nitril-Oxiden oxidiert werden.
Reduktion: Die Nitrogruppe kann zu einer Aminogruppe reduziert werden.
Substitution: Die Oximgruppe kann an Substitutionsreaktionen teilnehmen und verschiedene Derivate bilden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind m-Chlorperbenzoesäure (m-CPBA) und Wasserstoffperoxid (H2O2).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder katalytische Hydrierung können verwendet werden.
Substitution: Verschiedene Nukleophile können für Substitutionsreaktionen verwendet werden, abhängig vom gewünschten Produkt.
Hauptprodukte, die gebildet werden
Oxidation: Nitril-Oxide.
Reduktion: Aminoderivate.
Substitution: Verschiedene substituierte Oxime.
Wissenschaftliche Forschungsanwendungen
2-Nitroacetaldehyd-oxim hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein in der organischen Synthese verwendet, insbesondere bei der Bildung heterocyclischer Verbindungen.
Biologie: Es kann in der Untersuchung von Enzymmechanismen und als Sonde für biochemische Pfade verwendet werden.
Industrie: Es kann zur Synthese von fortschrittlichen Materialien und als Zwischenprodukt bei der Herstellung anderer Chemikalien verwendet werden.
5. Wirkmechanismus
Der Wirkmechanismus von 2-Nitroacetaldehyd-oxim beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. Die Oximgruppe kann stabile Komplexe mit Metallionen bilden, die in der Katalyse und Enzymhemmung genutzt werden können. Die Nitrogruppe kann Redoxreaktionen eingehen und die Reaktivität der Verbindung und ihre Wechselwirkung mit biologischen Molekülen beeinflussen.
Wirkmechanismus
The mechanism of action of 2-Nitroacetaldehyde oxime involves its interaction with various molecular targets. The oxime group can form stable complexes with metal ions, which can be exploited in catalysis and enzyme inhibition. The nitro group can undergo redox reactions, influencing the compound’s reactivity and interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Nitroacetaldehyd: Fehlt die Oximgruppe, was es in bestimmten Reaktionen weniger vielseitig macht.
Acetaldehyd-oxim:
Nitroethan-oxim: Ähnliche Struktur, aber mit unterschiedlicher Reaktivität aufgrund des Ethan-Rückgrats.
Einzigartigkeit
2-Nitroacetaldehyd-oxim ist aufgrund des Vorhandenseins sowohl von Nitro- als auch von Oximgruppen einzigartig, die unterschiedliche chemische Eigenschaften und Reaktivität verleihen. Diese Dualität macht es zu einer wertvollen Verbindung in verschiedenen Forschungs- und Industriebereichen.
Eigenschaften
CAS-Nummer |
5653-21-4 |
|---|---|
Molekularformel |
C2H4N2O3 |
Molekulargewicht |
104.07 g/mol |
IUPAC-Name |
N-(2-nitroethylidene)hydroxylamine |
InChI |
InChI=1S/C2H4N2O3/c5-3-1-2-4(6)7/h1,5H,2H2 |
InChI-Schlüssel |
FYFYCAVDUPOEOO-UHFFFAOYSA-N |
Isomerische SMILES |
C(/C=N/O)[N+](=O)[O-] |
Kanonische SMILES |
C(C=NO)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




